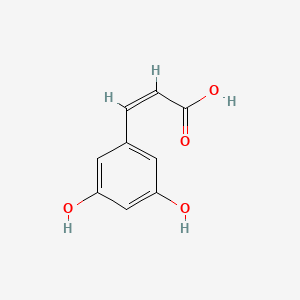

(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid

Descripción

(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid is a phenolic acrylic acid derivative characterized by a Z-configuration (cis) double bond connecting the acrylic acid moiety to a 3,5-dihydroxyphenyl group. This compound’s structure confers unique electronic and steric properties due to the electron-donating hydroxyl groups at the 3, and 5 positions of the aromatic ring.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H8O4 |

|---|---|

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

(Z)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1- |

Clave InChI |

MFFCZSWTQMCKFP-UPHRSURJSA-N |

SMILES isomérico |

C1=C(C=C(C=C1O)O)/C=C\C(=O)O |

SMILES canónico |

C1=C(C=C(C=C1O)O)C=CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,5-Dihydroxyphenyl)acrylic acid typically involves the condensation of 3,5-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for (Z)-3-(3,5-Dihydroxyphenyl)acrylic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated acids.

Substitution: Ethers, esters, and other substituted derivatives.

Aplicaciones Científicas De Investigación

(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (Z)-3-(3,5-Dihydroxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The acrylic acid moiety can interact with cellular receptors and enzymes, modulating signaling pathways and exerting biological effects.

Comparación Con Compuestos Similares

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Differences : Caffeic acid features hydroxyl groups at the 3 and 4 positions of the benzene ring, whereas the target compound has hydroxyls at the 3 and 5 positions. This positional isomerism significantly alters electronic distribution and hydrogen-bonding capabilities.

- Physical Properties: Caffeic acid is a yellow crystalline solid, while the physical state of (Z)-3-(3,5-dihydroxyphenyl)acrylic acid remains unspecified in the evidence.

- Applications : Both compounds are used in pharmacological research (e.g., antioxidant studies) and as intermediates in fine chemicals. However, caffeic acid is widely utilized in food and cosmetic industries due to its natural abundance, whereas the 3,5-dihydroxy variant may see niche applications in synthetic chemistry or specialized drug development .

(Z)-3-(3,5-Dimethoxyphenyl)acrylic Acid

- Functional Group Differences : Replacement of hydroxyl groups with methoxy substituents reduces polarity and acidity. The pKa of the acrylic acid moiety in the dimethoxy derivative is likely higher than that of the dihydroxy analog due to diminished electron-withdrawing effects.

- Synthetic Utility : The dimethoxy derivative is available commercially with >95% purity (GLPBIO), suggesting its use as a stable intermediate. In contrast, the dihydroxy variant’s hydroxyl groups may necessitate protective-group strategies during synthesis, complicating large-scale production .

- However, the dihydroxy compound’s ability to form hydrogen bonds could favor interactions with hydrophilic targets (e.g., enzymes) .

Chloro- and Trifluoromethyl-Substituted Analogs

- Electron-Withdrawing Effects : Compounds like Methyl (Z)-3-(3,5-dichlorophenyl)-2-(trifluoromethyl)acrylate () feature chloro and trifluoromethyl groups, which increase electrophilicity and stabilize the acrylic acid moiety via inductive effects. This contrasts with the electron-donating hydroxyl groups in the target compound, which may reduce electrophilicity but enhance resonance stabilization .

- Synthetic Methods : The dichloro-trifluoromethyl analogs are synthesized via palladium-catalyzed cross-coupling (e.g., using AgOTf and Pd(TFA)₂), yielding E/Z isomer mixtures. Similar methodologies could apply to the dihydroxy variant, though hydroxyl groups may require protection to prevent side reactions .

- Spectral Data : NMR and HRMS techniques used for structural confirmation in (e.g., ¹H NMR for E/Z isomer ratios) are applicable to the dihydroxy compound. However, hydroxyl protons in the target compound would exhibit distinct downfield shifts compared to chloro or methoxy substituents .

Comparative Data Table

Research Implications and Gaps

- The dihydroxy compound’s Z-configuration may influence bioactivity, as seen in E/Z isomer-dependent properties of trifluoromethyl analogs .

- Further studies are needed to characterize its spectral data (e.g., NMR, IR) and compare antioxidant efficacy with caffeic acid .

- Synthetic routes leveraging protective groups (e.g., acetyl for hydroxyls) could optimize yields, drawing from methodologies in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.